Alexa Fluor 568 ortho-isomer
CAS No.:
Cat. No.: VC20185234
Molecular Formula: C37H33N3O13S2
Molecular Weight: 791.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H33N3O13S2 |
|---|---|
| Molecular Weight | 791.8 g/mol |
| IUPAC Name | 5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl]benzoic acid |
| Standard InChI | InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) |
| Standard InChI Key | DJLBKHHGFYXTRY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)O)(C)C)CS(=O)(=O)O)C |
Introduction
Chemical and Spectral Properties of Alexa Fluor 568 Ortho-Isomer
Structural and Optical Characteristics
Alexa Fluor 568 ortho-isomer belongs to the Alexa Fluor family, a series of sulfonated rhodamine derivatives engineered for enhanced brightness and resistance to photobleaching. The ortho-isomer designation refers to the spatial arrangement of functional groups on the aromatic core, which optimizes its fluorescence quantum yield and Stokes shift. Key optical parameters include:
| Property | Value |
|---|---|
| Excitation Peak (λ<sub>ex</sub>) | 579 nm |
| Emission Peak (λ<sub>em</sub>) | 603 nm |
| Extinction Coefficient | ~73,000 M<sup>−1</sup>cm<sup>−1</sup> (estimated) |
| Quantum Yield | ≥0.8 (in aqueous buffer) |
The large Stokes shift (~24 nm) minimizes self-quenching and allows multiplexing with dyes such as Alexa Fluor 488 (λ<sub>em</sub> = 517 nm) without significant spectral overlap.
Solubility and Stability
The dye exhibits high solubility in aqueous buffers and organic solvents like dimethyl sulfoxide (DMSO), facilitating its conjugation to biomolecules. Its sulfonate groups enhance water solubility and reduce aggregation, while the rigid xanthene core confers resistance to pH fluctuations (stable between pH 4–10) .
Applications in Biological Research
Fluorescence Microscopy
Alexa Fluor 568 ortho-isomer is widely used in confocal and super-resolution microscopy. Its emission spectrum aligns with the 568 nm laser line, enabling high-resolution imaging of subcellular structures. In stochastic optical reconstruction microscopy (STORM), the dye’s photoswitching capability allows localization precision of <20 nm .
Flow Cytometry and Cell Sorting
The bright emission of Alexa Fluor 568 ortho-isomer enables detection of low-abundance cell surface markers. For example, it has been employed to label CD4+ T cells in immunophenotyping assays, achieving signal-to-noise ratios exceeding 10:1 in complex blood samples .
Protein and Nucleic Acid Labeling
Conjugation to antibodies, streptavidin, or oligonucleotides is achieved via NHS ester or maleimide chemistry. A study comparing labeling efficiency across fluorophores found that Alexa Fluor 568 ortho-isomer retained >90% of its fluorescence after 72 hours in serum-containing media, outperforming Cy3 analogs .
Comparative Analysis with Analogous Fluorophores
| Fluorophore | λ<sub>ex</sub> (nm) | λ<sub>em</sub> (nm) | Relative Brightness |
|---|---|---|---|
| Alexa Fluor 568 ortho | 579 | 603 | 100% |
| XFD568 (Equivalent) | 578 | 602 | 98% |
| Alexa Fluor 594 | 590 | 617 | 85% |
| Cy3 | 550 | 570 | 65% |
Alexa Fluor 568 ortho-isomer’s superior brightness and photostability make it preferable for long-term timelapse imaging compared to Cy3 .
Toxicity and Cell Viability
In live-cell imaging experiments, concentrations up to 10 µM of Alexa Fluor 568 ortho-isomer showed <5% reduction in HeLa cell viability over 24 hours . This contrasts with Texas Red, which induced 20% cell death at equivalent concentrations .
Emerging Research and Future Directions
Recent studies explore the dye’s utility in single-molecule tracking of membrane receptor dynamics. A 2024 investigation demonstrated its ability to monitor EGFR trafficking in real-time with millisecond temporal resolution . Future applications may leverage its near-infrared-shifted emission for in vivo imaging, though further modifications to reduce tissue autofluorescence are needed.
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